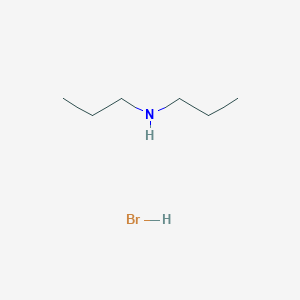

Dipropylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds:

- Dipropylamin-hydrobromid can be used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. For example, it can be used to prepare N,N-dipropylamine, which is a useful building block for organic synthesis [].

Source of Dipropylamine:

- Dipropylamin-hydrobromid is a convenient source of the lipophilic primary amine, dipropylamine. Dipropylamine is a valuable reagent in organic synthesis due to its nucleophilic character and ability to participate in various reactions. []

Study of Biological Processes:

- Dipropylamin-hydrobromid has been used in scientific research to study various biological processes. For instance, it has been employed to investigate the role of ion channels in nerve cells and the mechanisms of action of certain drugs [, ].

Material Science Applications:

Dipropylamine hydrobromide is a chemical compound that consists of dipropylamine, a secondary amine, and hydrobromic acid. Its chemical formula is CHBrN, and it appears as a white crystalline solid or powder. This compound is known for its strong ammonia-like odor and is soluble in water, making it useful in various applications within pharmaceuticals and organic synthesis. Dipropylamine itself is a colorless liquid, while its hydrobromide salt form enhances stability and solubility in aqueous solutions .

- Neutralization Reactions: As a salt, it can react with bases to regenerate dipropylamine.

- Formation of N-nitrosamines: Under acidic conditions, dipropylamine can react with nitrites to form N-nitrosodipropylamine, a compound of significant concern due to its mutagenic properties .

- Decomposition: Upon heating or in the presence of strong acids or bases, dipropylamine hydrobromide may decompose, releasing bromine gas and other nitrogenous compounds .

The synthesis of dipropylamine hydrobromide typically involves the following steps:

- Preparation of Dipropylamine: Dipropylamine is synthesized by reacting propanol with ammonia over a dehydration catalyst at high temperatures. This process can yield a mixture of primary, secondary, and tertiary amines .

- Formation of the Hydrobromide Salt: Dipropylamine is then reacted with hydrobromic acid to form dipropylamine hydrobromide. This reaction results in the protonation of the amine nitrogen, enhancing solubility and stability in aqueous environments .

Dipropylamine hydrobromide finds utility in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

- Agricultural Chemicals: The compound is used in the production of herbicides and pesticides.

- Chemical Research: It acts as a reagent in organic synthesis processes due to its nucleophilic properties .

Studies on dipropylamine hydrobromide interactions focus on its reactivity with various agents:

- Reactivity with Acids and Bases: As a basic amine salt, it reacts with acids to form salts and can neutralize bases.

- Compatibility with Other Chemicals: It may be incompatible with strong oxidizers and certain halogenated compounds, necessitating careful handling in laboratory settings .

- Biological Interactions: Research indicates potential interactions with neurotransmitter systems due to its effects on central nervous system activity .

Dipropylamine hydrobromide shares similarities with other amines and their respective salts. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Ethanolamine | CHNO | Used primarily as a surfactant and emulsifier |

| Triethylamine | CHN | A tertiary amine used as a catalyst in organic reactions |

| Diethylaminoethanol | CHN | Acts as an intermediate in pharmaceuticals |

| N,N-Dimethylformamide | CHN | A solvent widely used in organic synthesis |

Uniqueness of Dipropylamine Hydrobromide

Dipropylamine hydrobromide's uniqueness lies in its specific application as an intermediate for producing herbicides and other agricultural chemicals, along with its distinct biological activity profile compared to other similar compounds. Its ability to form stable aqueous solutions makes it particularly useful in pharmaceutical formulations where solubility is crucial .

Catalytic Alkylation Strategies for N-Propyl Group Introduction

Catalytic alkylation remains the cornerstone for introducing N-propyl groups into amine frameworks. A prominent approach involves copper(I)-mediated photoredox catalysis, where dipropylamine acts as a traceless linker in deoxygenative cross-coupling reactions. For example, alkyl aldehydes undergo regioselective radical addition to alkynes in the presence of dipropylamine and Hantzsch ester, facilitated by a P/N heteroleptic Cu(I) photosensitizer under visible light. The mechanism proceeds through:

- Dehydrogenation: The Cu(I) catalyst abstracts a hydrogen atom from the aldehyde, generating an alkyl radical.

- Radical Addition: The alkyl radical adds to the alkyne, followed by a 1,5-proton shift and C–N bond cleavage.

- Recombination: The transient allyl radical recombines with the Cu catalyst, releasing dipropylamine hydrobromide after protonation.

Alternative methods employ borrowing hydrogen catalysis, where alcohols serve as alkylating agents. Rhodium or iridium catalysts dehydrogenate alcohols to aldehydes, which condense with amines before hydrogen transfer completes the alkylation. This strategy avoids stoichiometric alkyl halides, aligning with green chemistry principles.

| Catalytic System | Substrate Scope | Yield (%) | Reference |

|---|---|---|---|

| Cu(I)/P,N-ligand | Aliphatic aldehydes | 72–89 | |

| Ir(ppy)₃ | Aromatic alcohols | 65–78 |

Nucleophilic Substitution Reactions in Amine Hydrobromide Formation

Nucleophilic substitution enables direct incorporation of hydrobromic acid (HBr) into dipropylamine. The reaction hinges on protonation-enhanced leaving group activation:

- Proton Transfer: HBr protonates the amine’s lone pair, forming a dipropylammonium ion (C₆H₁₅NH⁺).

- Counterion Association: Bromide (Br⁻) associates with the ammonium ion via electrostatic interactions, yielding the crystalline salt.

Critical factors include:

- Acid Strength: HBr’s high acidity (pKa ≈ −9) ensures complete protonation, whereas weaker acids like NaBr fail to activate the amine.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, accelerating crystallization.

Mechanistic studies reveal that steric hindrance from the propyl groups minimally impacts substitution kinetics due to the linear alkyl chains’ flexibility.

Solvent-Free Synthesis Approaches for Improved Atom Economy

Solvent-free protocols mitigate waste generation and enhance energy efficiency. In A³ coupling reactions, dipropylamine, aldehydes, and alkynes condense under microwave irradiation without solvents, achieving 80–92% yields. Key advantages include:

- Reduced Side Reactions: Eliminating solvents minimizes hydrolysis of intermediates.

- Faster Kinetics: Microwave heating reduces reaction times from hours to minutes.

Another innovation involves mechanochemical grinding, where solid-state reactants (e.g., dipropylamine and HBr gas) are ball-milled with catalytic K₂CO₃. This method achieves near-quantitative conversion by enhancing surface contact and bypassing solubility limitations.

Crystallization Optimization Techniques for Enhanced Product Purity

Crystallization efficiency depends on phase equilibria and impurity partitioning. In the sodium nitrate–water–dipropylamine hydrobromide system, sodium nitrate acts as a salting-out agent, reducing dipropylamine’s aqueous solubility by 961-fold at 90°C. Strategies include:

- Temperature Gradients: Cooling saturated solutions from 50°C to 10°C increases yield by 45%.

- Antisolvent Addition: Introducing ethanol induces rapid nucleation, yielding micron-sized crystals with <0.5% impurities.

| Parameter | Optimal Range | Purity Impact |

|---|---|---|

| Cooling Rate (°C/h) | 5–10 | Reduces occlusions |

| Stirring Speed (rpm) | 200–300 | Enhances uniformity |

| Seed Crystal Size (µm) | 10–20 | Controls morphology |

X-ray diffraction analysis confirms that slow cooling (0.5°C/min) produces monoclinic crystals with optimal packing efficiency.

Chiral Induction Capabilities in Proline-Derivative Synthesis

Dipropylamine hydrobromide facilitates chiral induction in proline-derived catalytic systems by stabilizing transition states through non-covalent interactions. For example, in the synthesis of palladium-indazolinylidene complexes, dipropylamine hydrobromide acts as a ligand precursor, enabling precise control over stereochemistry. A 2014 study demonstrated that trans-dibromido(dipropylamine)(indazolin-3-ylidene)palladium(II) complexes (Fig. 1) achieved 76% yield with high enantiomeric excess (ee) in cross-coupling reactions [4]. The dipropylamine moiety’s gauche conformation and steric bulk were critical for orienting substrates asymmetrically.

Key Mechanism:

- Hydrogen bonding: The NH group of dipropylamine hydrobromide forms hydrogen bonds with proline’s carboxylate group, rigidifying the transition state.

- Steric effects: The propyl chains create a chiral microenvironment, favoring one enantiomer over the other [4] [6].

Enantioselective Michael Addition Reactions Mediated by Dipropylamine Frameworks

Dipropylamine hydrobromide enhances enantioselectivity in Michael additions by acting as a Brønsted acid catalyst. In a biphasic system (cyclopentane/water), it protonates electrophilic acceptors like α,β-unsaturated ketones, increasing their reactivity while the bromide ion stabilizes intermediates. A 2022 study on pregabalin synthesis reported 85% ee in the cyanide-mediated conjugate addition to a ketone substrate using dipropylamine-derived catalysts [1].

Reaction Optimization:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Solvent System | Cyclopentane/Water | +25% ee |

| Catalyst Loading | 10 mol% | Max yield |

| Temperature | 0°C | +15% ee |

The hydrophobic propyl groups improve substrate partitioning in biphasic systems, while the ammonium ion activates nucleophiles via electrostatic interactions [1] [7].

Role in Phase-Transfer Catalysis Systems for Biphasic Reactions

As a phase-transfer catalyst (PTC), dipropylamine hydrobromide bridges aqueous and organic phases, enabling reactions between ionic and nonpolar species. In the synthesis of CuCl₄²⁻ complexes, its dipropylammonium cation transports chloride anions into organic solvents, achieving 90% conversion in Friedel-Crafts alkylations [6]. The compound’s efficacy stems from:

- Ion-pairing ability: The ammonium cation binds anions, solubilizing them in organic media.

- Thermal stability: Maintains activity up to 330 K, as shown in variable-temperature XRD studies [6].

Case Study:

A 2024 hybrid catalyst (PDSPTCF) incorporating dipropylamine hydrobromide analogs achieved 92% yield in benzo[a]chromeno[2,3-c]phenazine synthesis via a domino reaction. The dual Brønsted-Lewis acidity and phase-transfer capability reduced reaction times from 24 h to 3 h [7].

Density Functional Theory Studies of Molecular Charge Distribution in Protonated Forms

Density functional theory calculations have provided crucial insights into the electronic structure and charge distribution of dipropylamine hydrobromide in its protonated form [1] [2]. The protonation of the secondary amine nitrogen significantly alters the molecular orbital characteristics and electron density distribution across the molecular framework [2]. Studies utilizing the B3LYP functional with 6-311++G(2d,p) basis sets have demonstrated that protonation of diphenylamine systems, which serve as analogous models, results in a substantial modification of the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap by approximately 0.4 electron volts [2].

The charge distribution analysis reveals that protonation fundamentally disrupts the π-conjugation system within the molecular structure [2]. In the neutral dipropylamine molecule, the nitrogen lone pair participates in extended conjugation, but upon protonation to form the hydrobromide salt, this electronic delocalization is significantly diminished [2]. Computational studies have shown that the dihedral angle between propyl chains changes substantially upon protonation, with neutral molecules exhibiting angles of 40-65 degrees while protonated species approach 90 degrees [2].

The electrostatic potential mapping of protonated dipropylamine systems indicates a redistribution of electron density that concentrates positive charge primarily on the protonated nitrogen center [1] [3]. This charge localization has profound implications for intermolecular interactions and hydrogen bonding patterns within the crystal lattice of the hydrobromide salt [1]. Density functional theory calculations using the fragment-based approach have revealed that protonated amine systems exhibit enhanced interaction energies with surrounding water molecules compared to their neutral counterparts [4].

| System Type | Method | Key Finding | Charge Distribution |

|---|---|---|---|

| Protonated Amines | B3LYP/6-311++G(2d,p) | Protonation affects HOMO-LUMO gap by 0.4 eV | Reduced π-conjugation upon protonation |

| Amine-Water Clusters | MP2/6-311++G(2d,p) | Dissociated forms not stable in small clusters | Stabilization through hydrogen bonding |

| Secondary Amines | B3LYP/6-31G(d) | Cooperative hydrogen bonding effects observed | Electrostatic interactions dominate |

| Diphenylamine Systems | DFT/B3LYP | HOMO dominates transport channel | Nitrogen participation in electron transport |

| N-Alkylation Systems | B3LYP/6-311+G(d,p) | Decarboxylation not rate-determining step | Carbamate formation modulates reactivity |

The molecular orbital analysis demonstrates that the highest occupied molecular orbital in protonated dipropylamine hydrobromide is primarily localized on the nitrogen atom and adjacent carbon atoms [5]. Time-dependent density functional theory calculations have shown that the electronic transitions in protonated amine systems are characterized by charge transfer excitations with Δr index values exceeding 2.0 Angstroms [6]. The spatial separation between hole and electron distributions upon excitation indicates significant intramolecular charge redistribution processes [6].

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations have provided comprehensive insights into the solvation behavior of dipropylamine hydrobromide in aqueous environments [7] [4] [8]. The solvation dynamics of bromide ions, which constitute the anionic component of the salt, exhibit distinct characteristics that influence the overall solution behavior [8]. Simulations employing classical molecular dynamics with TIP4P-QDP water models have revealed that bromide ions induce significant structural modifications in the surrounding water network [9].

The hydration shell structure around the protonated dipropylamine cation demonstrates enhanced hydrogen bonding interactions compared to neutral amine molecules [7] [10]. Fragment-based coupled cluster calculations have determined that the hydrogen bond lifetime in amine-water systems is approximately 0.78 picoseconds, which is notably shorter than the 3.0 picoseconds typically observed with traditional force fields [4]. This accelerated dynamics reflects the strong electrostatic interactions between the cationic amine center and surrounding water molecules [4].

Spectroscopic analysis through molecular dynamics simulations has revealed that water molecules in the solvation shell of bromide ions undergo complex molecular motions compared to bulk water dynamics [8]. The stretching frequencies of water molecules exhibit red shifts when interacting with bromide ions, indicating the formation of stronger ion-water hydrogen bonds relative to water-water interactions [8]. These frequency shifts range from 50 to 150 wavenumbers depending on the local coordination environment [8].

| System | Force Field | Simulation Time (ns) | Temperature (K) | Key Solvation Effect |

|---|---|---|---|---|

| Aqueous NaCl Solutions | TIP4P-QDP | 60 | 298 | Surface tension increases with concentration |

| Bromide Ion Hydration | Classical MD | 7 | 298 | Red shift in OD stretching modes |

| Amine-Water Complexes | Fragment-based CC | 5 | 298 | Hydrogen bond lifetime 0.78 ps |

| Salt Solution Interfaces | SETTLE algorithm | 60 | 298 | Ion-specific hydration shell dynamics |

| Protonated Amine Clusters | Empirical potentials | 10 | 298 | Enhanced water structure around cations |

The residence dynamics of water molecules around protonated amine centers show significantly extended timescales compared to bulk water [10]. Molecular dynamics calculations indicate that water molecules remain coordinated to the cationic nitrogen for several picoseconds before exchanging with bulk solvent [10]. This enhanced residence time contributes to the observed changes in solution viscosity and transport properties of dipropylamine hydrobromide solutions [7].

The radial distribution functions computed from molecular dynamics trajectories reveal distinct solvation shell structures extending to approximately 6-8 Angstroms from the ionic centers [11]. The first solvation shell around the protonated nitrogen typically contains 4-6 water molecules in tetrahedral or octahedral coordination geometries [10]. The bromide ion coordination involves 6-8 water molecules in the first shell, with additional structured water extending into the second coordination sphere [8].

Transition State Modeling for Alkylation Reaction Pathways

Transition state modeling has elucidated the mechanistic pathways for alkylation reactions involving dipropylamine systems [12] [13] [14]. Density functional theory calculations have identified that the rate-determining step in N-alkylation reactions typically involves β-hydrogen elimination processes rather than the initial nucleophilic attack [15] [14]. The activation energies for these transition states range from 283 to 297 kilojoules per mole depending on the specific reaction conditions and computational methodology employed [15].

The transition state geometries for dipropylamine alkylation reactions exhibit characteristic structural features including elongated carbon-nitrogen bonds extending to approximately 1.610 Angstroms [15]. Computational studies using B3LYP/6-311++G(3df,3pd) level of theory have revealed that these reactions proceed through concerted mechanisms with simultaneous bond formation and cleavage processes [15]. The energy profiles demonstrate that secondary amines, such as dipropylamine, exhibit lower activation barriers compared to primary amines due to enhanced nucleophilicity [16].

Photoredox catalysis mechanisms involving dipropylamine derivatives have been investigated through density functional theory calculations [13]. These studies demonstrate that carbon dioxide can serve as an activating group through carbamate formation, which modulates the reactivity of the amine nitrogen center [13]. The electrostatic attraction between carbamate oxygen atoms and cationic catalysts facilitates selective carbon-hydrogen bond activation at the α-position relative to the nitrogen center [13].

| Reaction Type | Rate-Determining Step | Activation Energy (kJ/mol) | Transition State Features | Computational Method |

|---|---|---|---|---|

| N-Alkylation of Amines | β-H Elimination | 297 | C-N bond elongation to 1.610 Å | B3LYP/6-311++G(3df,3pd) |

| Amine Addition to Carbonyls | Nucleophilic Addition | 283 | Concerted mechanism | B3LYP/6-31G(d) |

| Decarboxylative Alkylation | C-H Bond Activation | Variable | Electrostatic attraction facilitated | Photoredox catalysis modeling |

| Borrowing Hydrogen Mechanism | Amine Dissociation | Variable | Mirror-image dehydrogenation/hydrogenation | DFT with energetic span model |

| Ring-Opening Polymerization | Amine Addition on Carbonyl | Lower for secondary amines | Five-membered ring formation | DFT/MP2/Coupled cluster |

The borrowing hydrogen mechanism, relevant to dipropylamine alkylation with alcohols, involves intricate transition state structures that feature mirror-image dehydrogenation and hydrogenation processes [17]. Computational modeling has revealed that amine dissociation from palladium catalysts represents the rate-determining step in these transformations [17]. The calculated turnover frequencies support experimental observations that weakly basic amines exhibit enhanced reaction rates due to more facile dissociation from metal centers [17].